molecular formula C14H20O B14841328 4-Cyclopropoxy-1-ethyl-2-isopropylbenzene

4-Cyclopropoxy-1-ethyl-2-isopropylbenzene

Cat. No.: B14841328
M. Wt: 204.31 g/mol
InChI Key: LBILXVXSZJZPSU-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-ethyl-2-isopropylbenzene is an organic compound with the molecular formula C14H20O It features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and an isopropyl group

Chemical Reactions Analysis

4-Cyclopropoxy-1-ethyl-2-isopropylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-1-ethyl-2-isopropylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-isopropylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

4-Cyclopropoxy-1-ethyl-2-isopropylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-cyclopropyloxy-1-ethyl-2-propan-2-ylbenzene

InChI

InChI=1S/C14H20O/c1-4-11-5-6-13(15-12-7-8-12)9-14(11)10(2)3/h5-6,9-10,12H,4,7-8H2,1-3H3

InChI Key

LBILXVXSZJZPSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)C(C)C

Origin of Product

United States

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